3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a phosphine group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with diphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine primarily involves its role as a ligand in coordination chemistry. By forming complexes with transition metals, it can influence the reactivity and selectivity of catalytic processes. The phosphine group donates electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Another phosphine ligand with a pyridine backbone.
2-(Diphenylphosphino)pyridine: Similar structure but lacks the imidazo[1,2-a]pyridine core.
Bis(diphenylphosphino)amine: Contains two phosphine groups and an amine backbone.
Uniqueness
3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and steric effects. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N2P/c1-16-20(22-15-9-8-14-19(22)21-16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOXHSNFLBEUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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